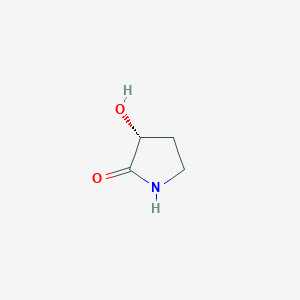

(R)-3-Hydroxypyrrolidin-2-one

Overview

Description

(R)-3-Hydroxypyrrolidin-2-one is a chiral compound that is of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals. The compound features a five-membered lactam ring with a hydroxyl group at the 3-position, which is important for its chemical reactivity and biological activity.

Synthesis Analysis

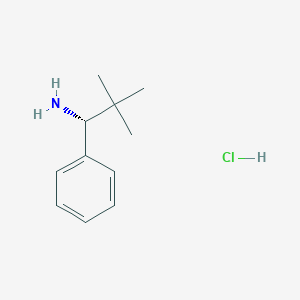

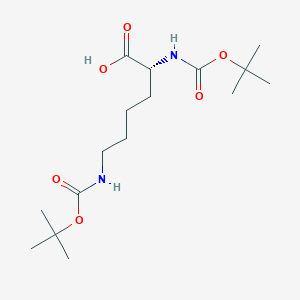

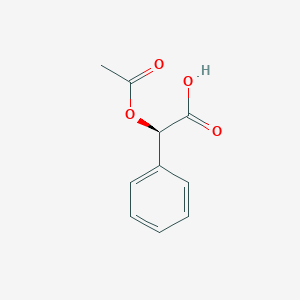

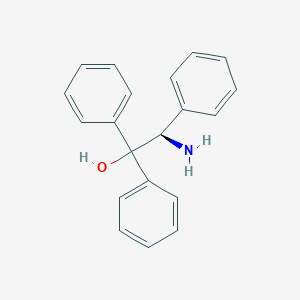

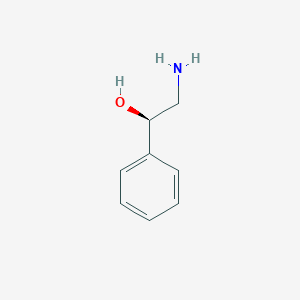

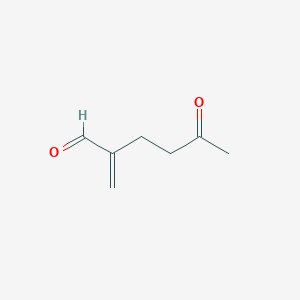

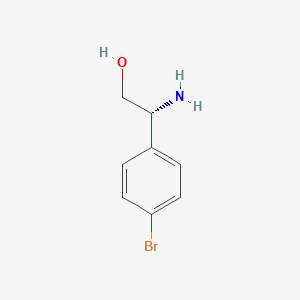

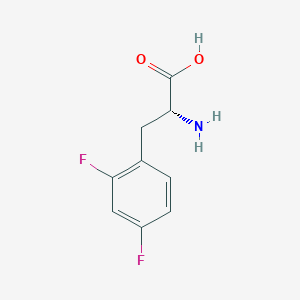

The synthesis of related pyrrolidine derivatives has been described in several studies. An efficient synthesis of (R)-2-methylpyrrolidine was achieved in four synthetic steps with an overall yield of 83% and >99% optical purity from readily available starting materials . Another study reported the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst to obtain optically active amino compounds, including (3R)-(-)-3-hydroxypyrrolidine, in 93% yield . Additionally, the asymmetric synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine from trans-4-hydroxy-L-proline has been documented, highlighting the importance of regio- and stereoselective reactions .

Molecular Structure Analysis

The molecular structure of (R)-3-Hydroxypyrrolidin-2-one and its analogs is characterized by the presence of multiple chiral centers, which are crucial for their biological activity. The synthesis of enantiomerically pure dihydroxypyrrolidines from 4-hydroxy-L-proline involves regio- and stereoselective hydroxylation, indicating the complexity of these molecules . The precise structure of these compounds is often confirmed using advanced techniques such as two-dimensional NMR .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives is influenced by the presence of functional groups such as hydroxyl and amino groups. For instance, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol involved a stereoselective reaction with osmium tetraoxide followed by reduction and deprotection steps . The modified Mitsunobu reaction was used to introduce a trans relationship in the synthesis of trans-(2R,3S)-2-hydroxymethyl-3-hydroxypyrrolidine .

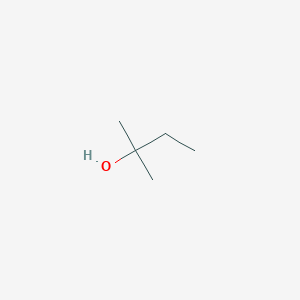

Physical and Chemical Properties Analysis

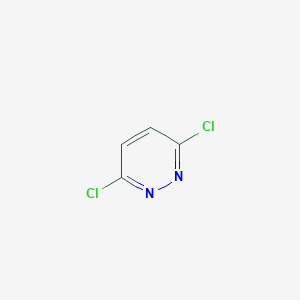

The physical and chemical properties of (R)-3-Hydroxypyrrolidin-2-one derivatives are influenced by their stereochemistry and functional groups. These properties are essential for their potential use in pharmaceutical applications. For example, the synthesis of 3-hydroxy-3pyrrolin-2-ones with various substituents has been explored for their antimicrobial, antiviral, and analgesic properties . The introduction of a pyridine residue was studied to understand the impact of substituents on biological activity .

Scientific Research Applications

1. Biological and Pharmacological Activities

(R)-3-Hydroxypyrrolidin-2-one has been studied for its diverse biological and pharmacological activities. This compound, isolated from Hyptis verticillata, contributed to the antibacterial effects of the plant. Additionally, it was characterized using spectroscopic methods following bioassay-guided fractionation (Kuhnt et al., 1995).

2. Stereocontrolled Synthesis

Research has also focused on the stereocontrolled synthesis of related compounds, such as (2S,3R)-3-hydroxyproline, from homochiral 4,5-disubstituted oxazolidin-2-one. This synthesis, achieving yields of 21% and 38%, demonstrates the versatility of (R)-3-Hydroxypyrrolidin-2-one in chemical synthesis (Dell'uomo et al., 1996).

3. Hydroxylation with Sphingomonas sp. HXN-200

The hydroxylation of N-benzylpyrrolidine with Sphingomonas sp. HXN-200 has been used to produce N-benzyl-3-hydroxypyrrolidine. This process is noted for its high activity and regio- and stereoselectivity, making it a valuable biocatalyst in the preparation of 3-hydroxypyrrolidines (Li et al., 2001).

4. Enzymatic Hydroxylation

Enzymatic hydroxylation has been employed to create optically active N-benzyl-3-hydroxypyrrolidine. This method, using Pseudomonas oleovorans GPo1, achieved an enantiomeric excess of 52%, highlighting the potential of biocatalysis in synthesizing chiral compounds (Li et al., 1999).

Safety and Hazards

The safety information for “®-3-Hydroxypyrrolidin-2-one” includes several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name |

(3R)-3-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKGSNOMLIYPSH-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348929 | |

| Record name | (R)-3-Hydroxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77510-50-0 | |

| Record name | (R)-3-Hydroxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

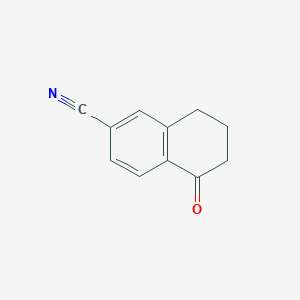

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

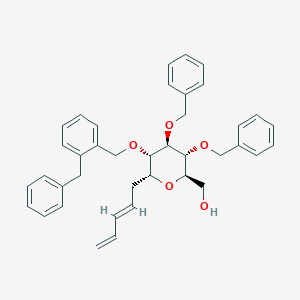

Feasible Synthetic Routes

Q & A

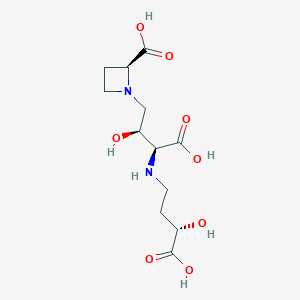

Q1: What is the significance of (R)-3-Hydroxypyrrolidin-2-one in peptide synthesis?

A1: (R)-3-Hydroxypyrrolidin-2-one serves as a crucial building block in the synthesis of hypusine-containing peptides []. Hypusine is a rare amino acid found in eukaryotic translation initiation factor 5A (eIF5A), which plays a vital role in cell growth and proliferation. The development of an orthogonally protected (R)-3-Hydroxypyrrolidin-2-one reagent facilitates the incorporation of hypusine into peptides during solid-phase synthesis, enabling researchers to study the structure and function of hypusinated proteins.

Q2: Can enzymes be used to synthesize (R)-3-Hydroxypyrrolidin-2-one?

A2: While the provided research focuses on synthesizing (R)-3-Hydroxypyrrolidin-2-one as a reagent for peptide synthesis, an alternative enzymatic route exists for producing its enantiomer, (S)-3-Hydroxypyrrolidin-2-one. Lactate dehydrogenase can catalyze the enantioselective reduction of 4-Benzyloxycarbonylamino-2-oxobutanoic acid, leading to the formation of (S)-Benzyloxycarbonylamino-2-hydroxybutanoic acid [, ]. This compound can then be converted into (S)-3-Hydroxypyrrolidin-2-one. This enzymatic approach highlights the potential for employing biocatalysts in the stereoselective synthesis of valuable chiral building blocks like 3-Hydroxypyrrolidin-2-one derivatives.

Q3: What are the advantages of using the Fmoc/t-Bu protection strategy in the synthesis of hypusinated peptides?

A3: The Fmoc/t-Bu protection strategy, employed in the synthesis of the orthogonally protected hypusine reagent [], offers compatibility with standard solid-phase peptide synthesis protocols. The Boc and t-Bu protecting groups on the (R)-3-Hydroxypyrrolidin-2-one reagent are stable under standard Fmoc chemistry conditions and can be easily removed during the final peptide cleavage step. This approach streamlines the synthesis process and allows for the efficient incorporation of hypusine into peptides, facilitating further research on this essential post-translational modification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.